REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:12]([C:19]3[CH:24]=[CH:23][C:22]4[O:25][CH2:26][O:27][C:21]=4[CH:20]=3)[CH2:11][N:10]=2)=[CH:5][CH:4]=1.C([BH3-])#N.[Na+].Cl>CC1C(Br)=C(O)C(Br)=CC=1C1(C2C=C(Br)C(O)=C(Br)C=2C)OS(=O)(=O)C2C=CC=CC1=2.C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:12]([C:19]3[CH:24]=[CH:23][C:22]4[O:25][CH2:26][O:27][C:21]=4[CH:20]=3)[CH2:11][NH:10]2)=[CH:5][CH:4]=1 |f:1.2|
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Name
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ethyl 2-(4-methoxyphenyl)-4-(3,4-methylenedioxyphenyl)-4,5-dihydro-3H-pyrrole-3-carboxylate
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Quantity
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0.46 kg
|
Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)C1=NCC(C1C(=O)OCC)C1=CC2=C(C=C1)OCO2
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Name
|
|
Quantity
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94.26 g
|
Type
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reactant
|
Smiles
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C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
31 mg
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Type
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catalyst
|
Smiles
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CC1=C(C=C(C(=C1Br)O)Br)C2(C=3C=CC=CC3S(=O)(=O)O2)C=4C=C(C(=C(C4C)Br)O)Br
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 12-L flask equipped with magnetic stirring, addition funnel, temperature probe, and nitrogen inlet
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Type
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CUSTOM
|
Details
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The reaction vessel was degassed with nitrogen
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Type
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ADDITION
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Details
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Absolute 3.7 L ethanol and 1.12 L of THF were added
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Type
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ADDITION
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Details
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was then added
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Type
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ADDITION
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Details
|
after addition
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Type
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CUSTOM
|
Details
|
After the starting material was consumed
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Type
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ADDITION
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Details
|
0.5 L of 7% aq. NaHCO3 was added
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
|
ADDITION
|
Details
|
diluted with 5 L ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with 2 L of 7% aq. NaHCO3 and once with 2.5 L of 23% aq. NaCl
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Type
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DRY_WITH_MATERIAL
|
Details
|
the dried over 190 g MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1NCC(C1C(=O)OCC)C1=CC2=C(OCO2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 447 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |